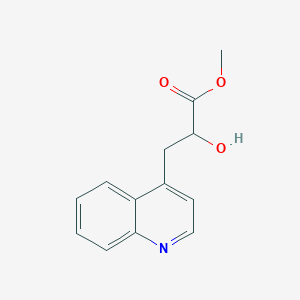
Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-3-(quinolin-4-yl)propanoate typically involves the condensation of quinoline derivatives with appropriate esterifying agents. One common method includes the reaction of 4-hydroxyquinoline with methyl acrylate under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors can also be employed to streamline the production process and ensure consistent quality .
化学反应分析
Types of Reactions: Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinolinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinolinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline esters.
科学研究应用
Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
作用机制
The mechanism of action of methyl 2-hydroxy-3-(quinolin-4-yl)propanoate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
相似化合物的比较
4-Hydroxyquinoline: Shares the quinoline core structure but lacks the ester group.
Quinolin-2-one: Another quinoline derivative with a different substitution pattern.
Tetrahydroquinoline: A reduced form of quinoline with different biological activities.
Uniqueness: Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
生物活性
Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, typically involving the condensation of quinoline derivatives with appropriate alkylating agents. The compound features a quinoline moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities.
Biological Activity
1. Antimicrobial Properties
Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial membranes or inhibition of essential enzymes.
2. Anticancer Activity
The anticancer properties of this compound have been explored in several studies. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The presence of the quinoline ring is believed to enhance its interaction with DNA and other cellular targets, leading to cell cycle arrest and programmed cell death.
3. Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Comparatively, derivatives with the quinoline structure have been reported to exhibit higher AChE inhibition than their non-quinoline counterparts, suggesting a potential application in treating neurodegenerative diseases like Alzheimer's.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the quinoline ring significantly influence the biological activity of this compound. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution at C6 | Increased potency against Plasmodium falciparum |
| Hydroxyl group at C2 | Enhanced solubility and bioavailability |
| Methylation at C3 | Improved enzyme inhibition |
These findings suggest that careful structural modifications can optimize the pharmacological profile of quinoline-based compounds.
Case Studies
1. Antimalarial Activity
A study focusing on a series of quinoline derivatives found that this compound exhibited low nanomolar activity against drug-resistant strains of Plasmodium falciparum. The compound's mechanism was linked to interference with heme detoxification pathways within the parasite .
2. Neuroprotective Effects
Another investigation highlighted the neuroprotective potential of this compound in models of oxidative stress-induced neuronal damage. The results indicated that this compound could mitigate cell death and promote neuronal survival through antioxidant mechanisms .
属性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
methyl 2-hydroxy-3-quinolin-4-ylpropanoate |
InChI |
InChI=1S/C13H13NO3/c1-17-13(16)12(15)8-9-6-7-14-11-5-3-2-4-10(9)11/h2-7,12,15H,8H2,1H3 |
InChI 键 |
YHORALJVSVPVEV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC1=CC=NC2=CC=CC=C12)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















